

Application of JA310 in Kinase Activity Assays

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Compound of Interest

Compound Name: JA310

Cat. No.: B10862171

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Introduction

JA310 is a potent and highly selective chemical probe for the Mammalian Ste20-like kinases 3 (MST3, also known as STK24) and 4 (MST4, also known as STK26)[1][2][3][4]. As a macrocyclic, ATP-competitive Type I kinase inhibitor, **JA310** binds to the orthosteric ATP pocket, providing a powerful tool for investigating the physiological and pathological roles of MST3 and MST4[2][5]. These kinases are implicated in various cellular processes, including cell proliferation, migration, polarity, and autophagy[2][3][5]. Dysregulation of MST3/4 activity has been linked to tumorigenesis, making them attractive targets for therapeutic development[5].

This document provides detailed application notes and protocols for utilizing **JA310** in both biochemical and cellular kinase activity assays. A non-active negative control compound, JA262, is available and recommended for use alongside **JA310** to ensure that observed effects are due to specific inhibition of MST3/4[2][3].

Data Presentation

Table 1: In Vitro and Cellular Potency of JA310

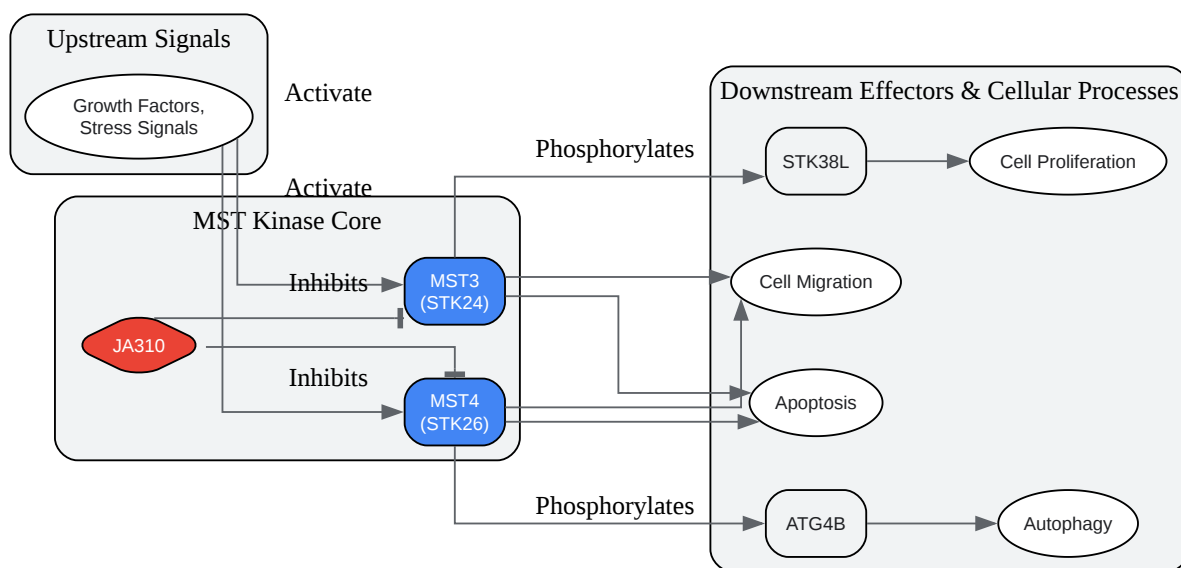
Target	Assay Type	Metric	Value (nM)	Cell Line
MST3	NanoBRET (intact cells)	EC50	106	HEK293T[1][3]
MST3	NanoBRET (lysed cells)	EC50	76	HEK293T[3]
MST4	NanoBRET (intact cells)	EC50	1431	HEK293T[3]
MST4	NanoBRET (lysed cells)	EC50	362	HEK293T[3]
MST4	Isothermal Titration Calorimetry (ITC)	K D	116	N/A[3][4]
LIMK1	NanoBRET	EC50	5670	HEK293T[3]
LIMK2	NanoBRET	EC50	1780	HEK293T[3]

Table 2: Kinome Selectivity Profile of JA310

Screening performed at a concentration of 1 μ M against a panel of 340 wild-type kinases.

Kinase Target	Mean Residual Activity (%)
MST3	13.5[3]
MST4	18.0[3]
LIMK1	36.6[3]
LIMK2	38.2[3]

Signaling Pathway and Experimental Workflow



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Caption: Role of MST3/4 in cellular signaling and inhibition by **JA310**.

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is a general guideline for determining the IC₅₀ value of **JA310** against MST3 or MST4 using a luminescence-based assay that quantifies ATP consumption (e.g., Kinase-Glo®).

Materials:

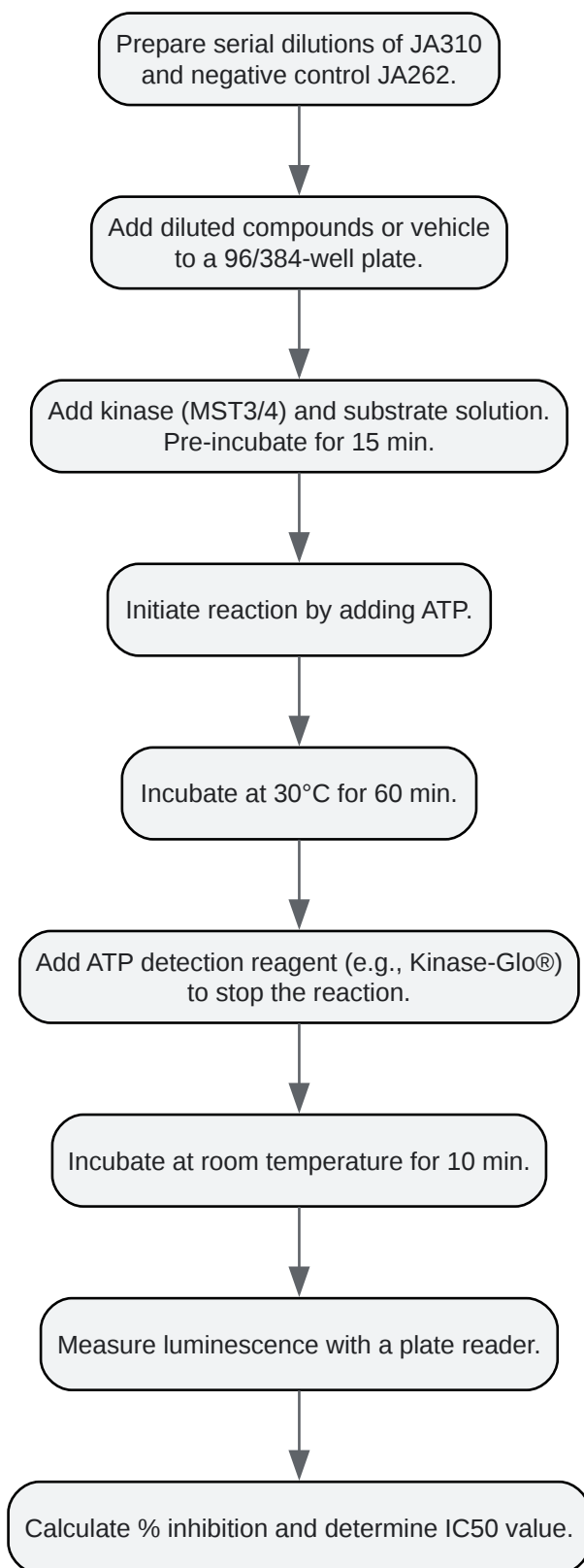
- Recombinant human MST3 or MST4 enzyme
- **JA310** and negative control JA262
- Kinase substrate (e.g., myelin basic protein)

- ATP
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
- White, opaque 96-well or 384-well plates
- Plate reader with luminescence detection capabilities

Procedure:

- Compound Preparation: Prepare a 10 mM stock solution of **JA310** and JA262 in DMSO. Perform serial dilutions in the kinase assay buffer to achieve a range of concentrations (e.g., 10 µM to 0.1 nM).
- Reaction Setup:
 - Add 5 µL of the diluted compound or vehicle (DMSO in assay buffer) to the wells of the plate.
 - Add 10 µL of a solution containing the kinase and its substrate in the assay buffer.
 - Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Initiation of Kinase Reaction: Add 10 µL of ATP solution (at a concentration near the K_m for the specific kinase) to each well to start the reaction.
- Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
- Detection:
 - Equilibrate the plate and the ATP detection reagent to room temperature.
 - Add 25 µL of the detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.

- Incubate for 10 minutes at room temperature to stabilize the signal.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each **JA310** concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the **JA310** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.



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Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol outlines the use of the NanoBRET™ assay to quantify the engagement of **JA310** with MST3 or MST4 in living cells.

Materials:

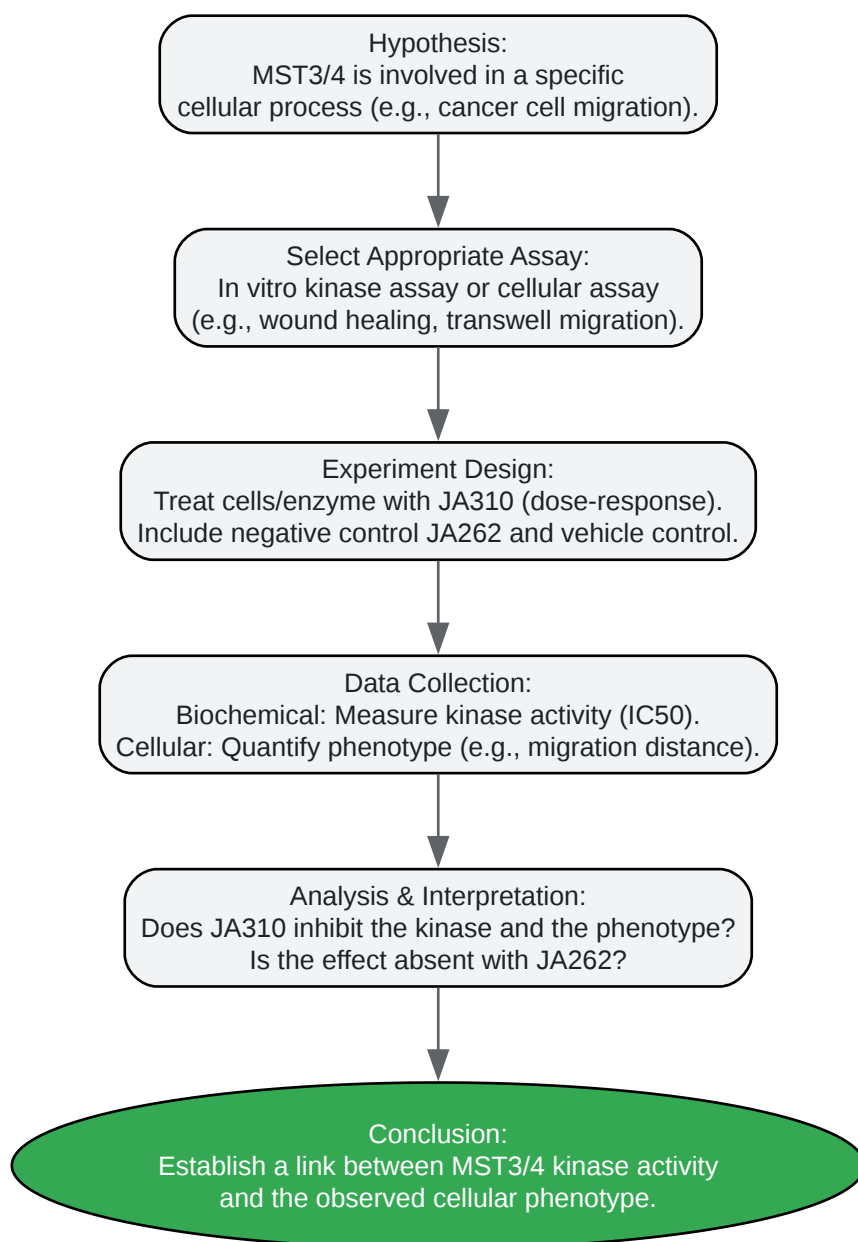
- HEK293T cells
- Plasmid encoding MST3 or MST4 fused to NanoLuc® luciferase
- NanoBRET™ Energy Transfer Reagent (fluorescent tracer)
- **JA310** and negative control JA262
- Opti-MEM® I Reduced Serum Medium
- White, tissue culture-treated 96-well plates
- Transfection reagent
- Plate reader capable of measuring bioluminescence resonance energy transfer (BRET)

Procedure:

- Cell Transfection:
 - Seed HEK293T cells in a 6-well plate.
 - Transfect the cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.
 - Incubate for 24 hours.
- Cell Plating:
 - Trypsinize and resuspend the transfected cells in Opti-MEM®.

- Plate the cells into a white 96-well plate.
- Compound Treatment:
 - Prepare serial dilutions of **JA310** and JA262.
 - Add the diluted compounds to the cells and incubate for 2 hours in a 37°C, 5% CO₂ incubator. A final DMSO concentration of 0.1% is recommended.
- Tracer Addition: Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.
- Detection:
 - Read the plate immediately using a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (610 nm) emissions.
- Data Analysis:
 - Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
 - Convert the raw BRET ratios to milliBRET units (mBU).
 - Plot the mBU values against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the EC₅₀ value. It is recommended to use a concentration of no higher than 1 µM for cell-based assays[2].

Logical Application Framework



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Caption: Logical framework for using **JA310** to probe kinase function.

Troubleshooting and Considerations

- Solubility: **JA310** is soluble in DMSO up to 10 mM. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles[1][3].

- Cytotoxicity: While generally low, **JA310** has shown some cytotoxicity at concentrations of 10 μ M after 72 hours of incubation[2][3]. It is advisable to perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your cellular experiments, especially for long-term incubations or high concentrations.
- Off-Target Effects: Although highly selective, at higher concentrations **JA310** may inhibit other kinases such as LIMK1 and LIMK2[3]. The use of the inactive control JA262 is crucial to differentiate on-target from potential off-target effects.
- In Vivo Use: **JA310** has not been tested for in vivo applications[3].

By following these protocols and considerations, researchers can effectively utilize **JA310** as a selective chemical probe to dissect the complex roles of MST3 and MST4 kinases in health and disease.

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